![molecular formula C14H28O4Si B14294750 Dimethyl 2-[(triethylsilyl)methyl]pentanedioate CAS No. 114544-10-4](/img/structure/B14294750.png)
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is an organic compound with the molecular formula C14H28O4Si. This compound is a derivative of pentanedioic acid, where two methyl groups are esterified, and a triethylsilyl group is attached to the methyl group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate can be synthesized through a multi-step process involving the esterification of pentanedioic acid and the introduction of the triethylsilyl group. One common method involves the following steps:
Esterification: Pentanedioic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl pentanedioate.
Silylation: The dimethyl pentanedioate is then reacted with triethylsilyl chloride in the presence of a base, such as pyridine, to introduce the triethylsilyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-[(triethylsilyl)methyl]pentanedioate involves its reactivity as an ester and the stability provided by the triethylsilyl group. The ester groups can undergo hydrolysis, oxidation, or reduction, while the triethylsilyl group can be selectively removed or substituted, allowing for precise control over the compound’s reactivity and functionalization.
Comparison with Similar Compounds
Similar Compounds
Dimethyl pentanedioate: Lacks the triethylsilyl group, making it less stable and less versatile in certain reactions.
Triethylsilyl-protected alcohols: Similar in terms of the protective group but differ in the core structure and reactivity.
Uniqueness
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is unique due to the combination of ester groups and the triethylsilyl protective group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.
Properties
CAS No. |
114544-10-4 |
|---|---|
Molecular Formula |
C14H28O4Si |
Molecular Weight |
288.45 g/mol |
IUPAC Name |
dimethyl 2-(triethylsilylmethyl)pentanedioate |
InChI |
InChI=1S/C14H28O4Si/c1-6-19(7-2,8-3)11-12(14(16)18-5)9-10-13(15)17-4/h12H,6-11H2,1-5H3 |
InChI Key |
QTYAIIWODZSPJD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC(CCC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


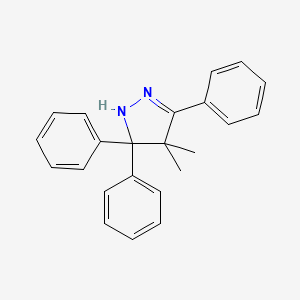
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
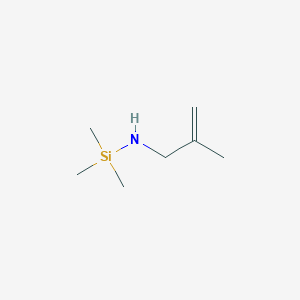
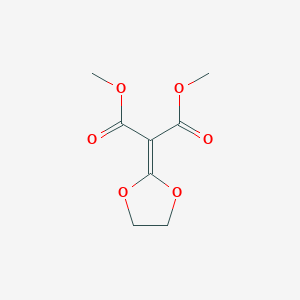
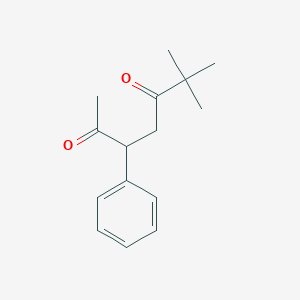
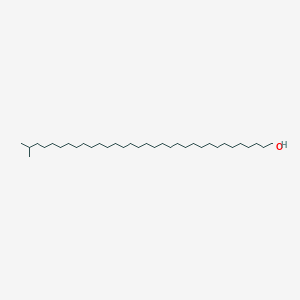
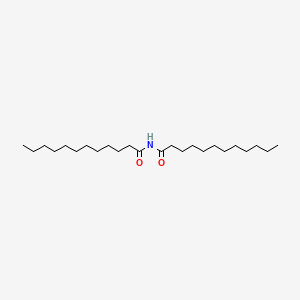
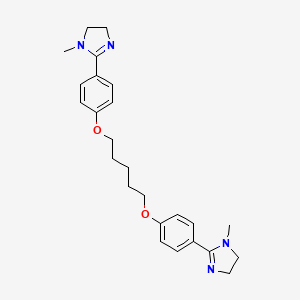

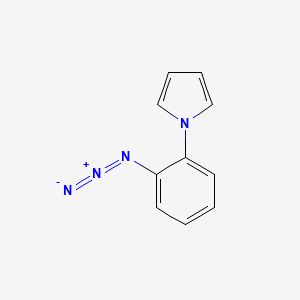
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
